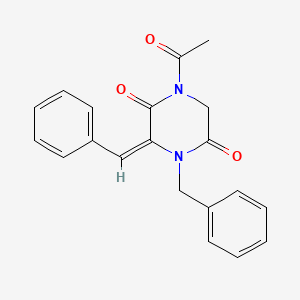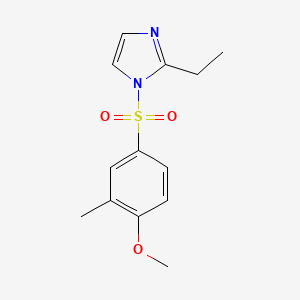
2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine, also known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research since then. TFMPP has been found to have various biochemical and physiological effects, making it a promising compound for research purposes.
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
2-(3-Chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine is a key intermediate in the synthesis of certain pharmaceutical compounds. For example, it is used in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. A novel synthetic route involving this compound has been developed, highlighting its significance in pharmaceutical manufacturing (Luo, Chen, Zhang, & Huang, 2008).
Chemical Reactions and Catalysis
In the field of chemical reactions, this compound is involved in trifluoromethylation processes. The trifluoromethyl group is crucial in organic chemistry, and research has demonstrated its role in the catalyzed trifluoromethylation of various aromatic and heteroaromatic compounds, which is significant in creating complex molecular structures (Mejía & Togni, 2012).
Hallucinogenic Substance Analysis
In forensic science, derivatives of this compound have been identified as potent hallucinogenic substances. Their analytical properties have been extensively studied, contributing to the understanding of new psychoactive substances in the drug market (Zuba, Sekuła, & Buczek, 2013).
Electronic Device Applications
In the field of electronics, molecules containing nitroamine redox centers, similar in structure to this compound, have been used in electronic devices. These compounds exhibit unique properties like negative differential resistance, which are essential for developing advanced electronic materials and devices (Chen, Reed, Rawlett, & Tour, 1999).
Environmental Analysis
This compound also plays a role in environmental chemistry, particularly in the analysis of persistent organic pollutants. For instance, TiO2 nanotubes have been investigated for their potential to enrich DDT and its metabolites in environmental water samples, where compounds similar to this compound are targeted (Zhou et al., 2007).
Fungicidal Activity
Moreover, related compounds have been studied for their fungicidal activity, which is vital for agrochemical research and development. New substituted derivatives of this compound have shown promising results in pharmacological and agrochemical screenings (Kuzenkov & Zakharychev, 2009).
Reproductive Health Studies
In reproductive health studies, derivatives of this compound have been linked to fetal loss and adverse reproductive effects. This research is crucial in understanding the environmental impact of persistent pollutants like DDT and its metabolites on human health (Longnecker et al., 2005).
Metal-Free Chemical Synthesis
Finally, derivatives of this compound are used in metal-free chemical synthesis processes. These processes are essential for developing environmentally friendly and sustainable chemical synthesis methods (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-2-(2,2,2-trifluoroethoxy)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO/c11-8-3-1-2-7(4-8)9(5-15)16-6-10(12,13)14/h1-4,9H,5-6,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWMADJVIJGDQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CN)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)benzamide](/img/structure/B2391719.png)
![Ethyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2391720.png)
![{[4-(4-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B2391721.png)
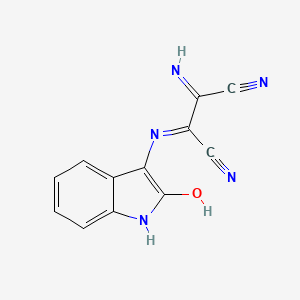
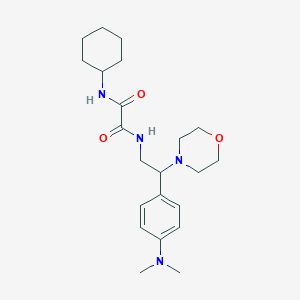
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothian-4-yl]acetic acid](/img/structure/B2391725.png)

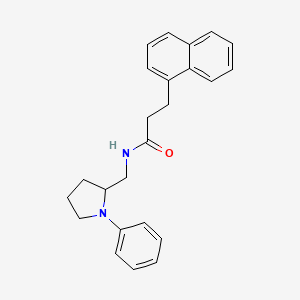
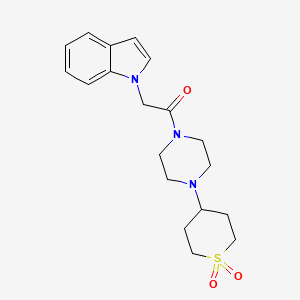
![(E)-3-(3,4-dichloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2391731.png)

